molecular formula C25H40FNaO6S B8103984 Gut restricted-7

Gut restricted-7

Cat. No.: B8103984
M. Wt: 510.6 g/mol
InChI Key: GVCGSXGVFOXFAT-CTSSCMOWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gut Restricted-7 (GR-7) is a potent, covalent, and orally active inhibitor of bile salt hydrolase. This compound is known for its tissue-selective properties, being primarily localized in the gut. It has shown significant potential in reducing the activity of bile salt hydrolase in gut bacteria, thereby decreasing the levels of deconjugated bile acids in the feces of mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gut Restricted-7 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity and selectivity. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The production is carried out in compliance with Good Manufacturing Practices to ensure the quality and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Gut Restricted-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Gut Restricted-7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study bile salt hydrolase inhibition and its effects on gut microbiota.

    Biology: Investigated for its role in modulating gut bacteria and its potential impact on gut health.

    Medicine: Explored for its therapeutic potential in treating conditions related to bile acid metabolism, such as gallstones and certain liver diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting gut-related disorders.

Mechanism of Action

Gut Restricted-7 exerts its effects by covalently binding to bile salt hydrolase, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of deconjugated bile acids in the gut. The molecular targets of this compound include the active sites of bile salt hydrolase enzymes, and the pathways involved are primarily related to bile acid metabolism .

Comparison with Similar Compounds

    Bile Salt Hydrolase Inhibitor-1 (BSH-IN-1): Another potent inhibitor of bile salt hydrolase with similar properties but different chemical structure.

    Bile Salt Hydrolase Inhibitor-2 (BSH-IN-2): A compound with comparable activity but varying selectivity and potency.

Uniqueness of Gut Restricted-7: this compound stands out due to its high selectivity for gut localization and its potent inhibitory effects on bile salt hydrolase. Its covalent binding mechanism and oral activity further enhance its therapeutic potential, making it a unique and valuable compound in the field of bile acid metabolism research .

Properties

IUPAC Name

sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41FO6S.Na/c1-15(4-5-17(27)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-18(32-33(29,30)31)12-16(24)13-22(23)28;/h15-16,18-23,28H,4-14H2,1-3H3,(H,29,30,31);/q;+1/p-1/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCGSXGVFOXFAT-CTSSCMOWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40FNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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